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For Researchers, Scientists, and Drug Development Professionals

Low-dose naltrexone (LDN), the off-label use of the opioid antagonist naltrexone at doses
significantly lower than for its approved indications, has garnered increasing interest for its
potential immmunomodulatory effects in a range of autoimmune diseases. This guide provides a
comparative analysis of the efficacy of LDN across various autoimmune disorders, supported
by data from clinical studies.

Executive Summary

Low-dose naltrexone has demonstrated varying degrees of efficacy in reducing disease
activity and improving quality of life in patients with Crohn's disease, psoriasis, multiple
sclerosis, and rheumatoid arthritis. The primary mechanisms of action are believed to involve
the modulation of the immune system through the transient blockade of opioid receptors,
leading to an increase in endogenous opioids, and the antagonism of Toll-like receptor 4
(TLR4), which plays a crucial role in the inflammatory cascade. While results are promising,
particularly in Crohn's disease and for certain symptoms in multiple sclerosis, the evidence for
psoriasis and rheumatoid arthritis is less robust and often derived from smaller, non-controlled
studies. Further large-scale, randomized controlled trials are necessary to definitively establish
the therapeutic role of LDN in these conditions.
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Data Presentation: Quantitative Efficacy of Low-

Dose Naltrexone

The following tables summarize the quantitative data from key studies on the efficacy of LDN in

Crohn's disease, psoriasis, multiple sclerosis, and rheumatoid arthritis.

Table 1: Crohn's Disease

Primary
Study .
N LDN Dose Duration Outcome Results
(Year)
Measure(s)
89% of
patients
Crohn's exhibited a
Smith et al. Disease response to
4.5 mg/day 12 weeks .
(2007)[1] Activity Index  therapy and
(CDAI) 67%
achieved
remission.[1]
Endoscopic
A multicentre remission
] ) Not yet
trial (protocol) 122 (planned) 4.5 mg/day 12 weeks (Simple red
reported.
[21[314] Endoscopic P
Score-CD <2)
Table 2: Psoriasis
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Primary
Study .
N LDN Dose Duration Outcome Results
(Year)
Measure(s)
o Mean PASI
Psoriasis
decreased
Area and
) from 18.47 to
Severity
13.51, mean
Index (PASI),
Khan et al. BSA from
6 mg/day 3 months Body Surface
(2020)[5] 11.97 to 8.07,
Area (BSA),
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Life Qualit DLQI from
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of 0) at 3
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Table 3: Multiple Sclerosis
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Primary
Study .
LDN Dose Duration Outcome Results
(Year)
Measure(s)
Mental
Component
Summary
score of the Significant
SF-36, improvement
Cree et al. 45 Mental Health s in mental
(2010)[7][8] T 8 weeks Inventory, health quality
(completed) mg/nightly ] ]
9] Pain Effects of life
Scale, measures.[7]
Perceived [8]
Deficits
Questionnair
e
No
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) Multiple significant
Sharafaddinz ) ) )
Sclerosis difference in
adeh et al. - )
Not specified 17 weeks Quality of most QoL
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(MSQoL-54) between LDN
and placebo
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Table 4: Rheumatoid Arthritis
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Primary
Study .
N LDN Dose Duration Outcome Results
(Year)
Measure(s)
Monach et al. ) )
16 weeks Brief Pain Not yet
(protocol)[12] 60 (planned) 4.5 mg/day
(crossover) Inventory reported.
[13]
Association
] Reduction in found with
Review 360
. 2.0-85 -~ use of reduced use
Article (2023)  (database Not specified )
mg/day analgesics of other RA
[14] study) o
and DMARDs  medications.
[14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of
findings.

Crohn's Disease: Smith et al. (2007)[1]
o Study Design: Open-label, pilot prospective trial.

o Participants: 17 adult patients with active Crohn's disease, defined by a Crohn's Disease
Activity Index (CDAI) score between 220 and 450.

« Intervention: 4.5 mg of naltrexone administered orally each evening for 12 weeks.

» Concomitant Medications: Stable doses of aminosalicylates, immunomodulators,
corticosteroids, or antibiotics were permitted. Infliximab was not allowed for at least 8 weeks
prior to the study.

o Assessments: CDAI scores, Inflammatory Bowel Disease Questionnaire (IBDQ), and Short
Form-36 (SF-36) quality of life surveys were assessed at baseline, every 4 weeks during
therapy, and 4 weeks after completion of the study drug.

Psoriasis: Khan et al. (2020)[5][15][16]
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o Study Design: Non-randomized clinical trial.

o Participants: 71 patients over the age of 13 with mild, moderate, or severe psoriasis without
any co-morbidities.

 Intervention: 6 mg of naltrexone taken daily for 3 months.

o Assessments: Psoriasis Area and Severity Index (PASI), Body Surface Area (BSA), and
Dermatology Life Quality Index (DLQI) were calculated before treatment and after 3 months.
Patients were followed up monthly to monitor for compliance and side effects.

Multiple Sclerosis: Cree et al. (2010)[7][8]

o Study Design: Single-center, double-masked, placebo-controlled, crossover study.

» Participants: 80 subjects with clinically definite multiple sclerosis were enrolled, with 60
completing the trial.

 Intervention: 8 weeks of treatment with 4.5 mg of naltrexone nightly, followed by a washout
period and then 8 weeks of placebo, or vice versa.

o Assessments: Self-reported quality of life was evaluated using the Short Form-36 General
Health Survey (SF-36), Mental Health Inventory, Pain Effects Scale, and Perceived Deficits
Questionnaire.

Rheumatoid Arthritis: Monach et al. (Clinical Trial Protocol)[12][13]

o Study Design: Randomized, double-blinded, cross-over, placebo-controlled trial.

 Participants: 60 adults with osteoarthritis or inflammatory arthritis and persistent pain.

« Intervention: Participants will receive 4.5 mg of LDN for 8 weeks and a placebo for 8 weeks,
with the order of treatment randomized.

o Assessments: The primary endpoints are the reduction in pain severity and its interference
with function, as measured by the Brief Pain Inventory.
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Signaling Pathways and Experimental Workflows

The immunomodulatory effects of LDN are thought to be mediated through two primary
signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate
these proposed mechanisms and a general experimental workflow for a clinical trial.
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Caption: Proposed signaling pathways of Low-Dose Naltrexone in autoimmune diseases.
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Caption: Generalized experimental workflow for a randomized controlled trial of LDN.
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Conclusion

The available evidence suggests that low-dose naltrexone may be a beneficial and safe
therapeutic option for some patients with autoimmune diseases. The strongest evidence for
efficacy currently exists for Crohn's disease, with promising results for improving the quality of
life in multiple sclerosis. The data for psoriasis and rheumatoid arthritis are more preliminary.
The proposed mechanisms of action, involving TLR4 antagonism and modulation of the
endogenous opioid system, provide a scientific rationale for its use. However, the variability in
study design, patient populations, and outcome measures across different studies makes direct
comparisons challenging. Rigorous, large-scale, placebo-controlled clinical trials with
standardized protocols and long-term follow-up are essential to fully elucidate the efficacy,
safety, and optimal use of LDN in the management of autoimmune disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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